molecular formula C7H6BrClO3 B12965181 Ethyl 5-bromo-3-chlorofuran-2-carboxylate

Ethyl 5-bromo-3-chlorofuran-2-carboxylate

Cat. No.: B12965181
M. Wt: 253.48 g/mol
InChI Key: GDTYQSMWMWJZPQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-chlorofuran-2-carboxylate is an organic compound with the molecular formula C7H6BrClO3. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both bromine and chlorine substituents. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-chlorofuran-2-carboxylate typically involves the bromination and chlorination of furan derivatives. One common method starts with the furan ring, which undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 5-position. Subsequently, chlorination is carried out using thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position. The final step involves esterification with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in achieving high yields and purity. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-chlorofuran-2-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted furan derivatives.

    Reduction: Formation of dehalogenated furan derivatives.

    Oxidation: Formation of furan-2,3-dicarboxylic acid derivatives.

Scientific Research Applications

Ethyl 5-bromo-3-chlorofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-chlorofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Ethyl 5-bromo-3-chlorofuran-2-carboxylate can be compared with other halogenated furan derivatives, such as:

    Ethyl 5-bromo-2-furoate: Lacks the chlorine substituent, leading to different reactivity and biological activity.

    Ethyl 3-chlorofuran-2-carboxylate: Lacks the bromine substituent, resulting in different chemical properties.

    Ethyl 5-chlorofuran-2-carboxylate: Contains only a chlorine substituent at the 5-position, affecting its reactivity and applications.

The uniqueness of this compound lies in the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H6BrClO3

Molecular Weight

253.48 g/mol

IUPAC Name

ethyl 5-bromo-3-chlorofuran-2-carboxylate

InChI

InChI=1S/C7H6BrClO3/c1-2-11-7(10)6-4(9)3-5(8)12-6/h3H,2H2,1H3

InChI Key

GDTYQSMWMWJZPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(O1)Br)Cl

Origin of Product

United States

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